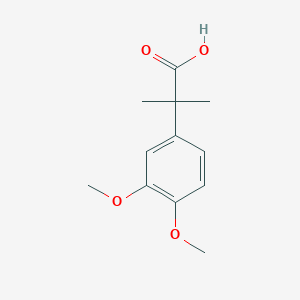

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

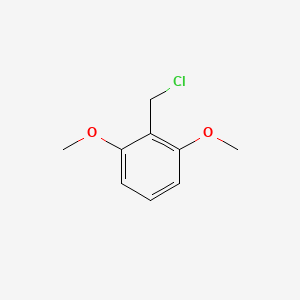

“2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid” is a chemical compound. It is a dimethoxybenzene and a member of phenylacetic acids . It reacts with formaldehyde in the presence of acid to give an isochromanone .

Synthesis Analysis

A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride . Another synthesis method involves the condensation of 1 with 2-(3,4-dimethoxyphenyl)ethanamine (3) in DMSO under ultrasonic irradiation .Molecular Structure Analysis

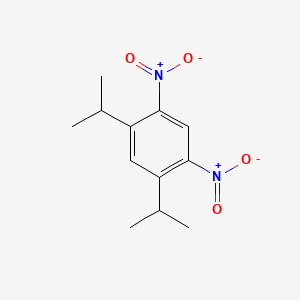

The molecular structure of this compound can be represented by the linear formula: (CH3O)2C6H3CH2CO2H .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Comprehensive Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid Applications

Synthesis of Isochromanone Derivatives: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is known to react with formaldehyde in the presence of acid to yield isochromanone derivatives . These compounds are significant due to their potential pharmacological activities, including antioxidant , anti-inflammatory , and anticancer properties. The synthesis process typically involves a condensation reaction under acidic conditions, which leads to the formation of the isochromanone ring system.

Building Blocks for Tetrahydroisoquinoline Alkaloids: The compound serves as a precursor in the synthesis of tetrahydroisoquinoline alkaloids . These alkaloids are found in many plants and are of interest due to their diverse biological activities. They have applications in treating conditions such as neurodegenerative diseases , hypertension , and as tools for studying neurotransmitter processes.

Pharmaceutical Intermediate: As an intermediate in pharmaceutical synthesis, 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is used to create more complex molecules. It’s particularly useful in the synthesis of compounds that exhibit central nervous system activity, including analgesics and antidepressants.

Research on Enzyme Inhibition: The compound’s structure allows it to act as an inhibitor for certain enzymes. This application is crucial in the development of new drugs, especially for diseases where enzyme regulation plays a significant role, such as Parkinson’s disease and cancer.

Solubility Studies: Due to its solubility in water, 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is used in solubility studies to understand the solvation mechanisms of organic compounds. This knowledge is essential for drug formulation and delivery .

Safety And Hazards

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMQKBNNJVGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482824 |

Source

|

| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid | |

CAS RN |

59212-11-2 |

Source

|

| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)